3-Methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride
Description
3-Methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a mesitylene (2,4,6-trimethylbenzene) core substituted with a methanesulfonamido group at the 3-position and a sulfonyl chloride moiety at the 1-position. This compound is widely utilized as a sulfonylating agent in organic synthesis, particularly in the preparation of sulfonamide derivatives for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
3-(methanesulfonamido)-2,4,6-trimethylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-6-5-7(2)10(18(11,15)16)8(3)9(6)12-17(4,13)14/h5,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJIUIOHHITCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NS(=O)(=O)C)C)S(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with methanesulfonamide. The reaction is carried out under controlled conditions to ensure high yield and purity. A common method involves the following steps:
Starting Material: 2,4,6-trimethylbenzenesulfonyl chloride.
Reagent: Methanesulfonamide.
Solvent: Anhydrous dichloromethane.
Catalyst: Triethylamine.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 3-Methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.
Catalysts: Triethylamine, pyridine.
Major Products: The primary products of these reactions are sulfonamide derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
Chemical Synthesis
3-Methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride is primarily utilized as a reagent in organic synthesis. Its sulfonyl chloride group makes it an effective electrophile for nucleophilic substitution reactions. This property is particularly valuable in the synthesis of various sulfonamide derivatives.
Applications in Synthesis:
- Preparation of Sulfonamides : It can be used to create sulfonamide compounds that are essential in pharmaceuticals.
- Functionalization of Aromatic Compounds : The compound serves as a versatile building block for the functionalization of aromatic systems.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound has shown potential as an intermediate in the synthesis of biologically active molecules. Its structural features allow it to interact with biological targets effectively.
Key Insights:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Research indicates that derivatives synthesized from this compound may exhibit significant antimicrobial activity.
- Cancer Research : Some studies have explored the potential of sulfonamide derivatives in cancer treatment due to their ability to inhibit specific enzymes involved in tumor growth.
Proteomics Research
The compound is also utilized in proteomics for labeling and studying proteins. Its ability to form covalent bonds with amino acids makes it suitable for various applications in protein analysis.
Case Studies and Findings:
- Labeling Agents : It has been employed as a labeling agent for mass spectrometry applications, aiding in the identification and quantification of proteins.
- Enzyme Inhibition Studies : Researchers have used derivatives of this compound to investigate enzyme inhibition mechanisms, contributing to our understanding of enzymatic pathways.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Importance |
|---|---|---|
| Chemical Synthesis | Preparation of sulfonamides | Essential for pharmaceutical development |
| Medicinal Chemistry | Antimicrobial and anticancer agents | Potential therapeutic agents |
| Proteomics Research | Protein labeling and enzyme studies | Enhances understanding of protein functions |
Mechanism of Action
The mechanism of action of 3-methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to introduce sulfonamide functionality into target molecules.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Sulfonyl Chlorides
Stability and Handling
- Stability: The mesitylene backbone enhances thermal and hydrolytic stability compared to non-methylated analogues. However, the sulfonyl chloride group remains moisture-sensitive, requiring anhydrous conditions .
- Commercial Handling : Sold as a stable solid (250 mg to 1 g scales), comparable to other sulfonyl chlorides .
Pharmaceutical Relevance
- EPAC2 Antagonists: Used to synthesize arylsulfonamide derivatives (e.g., 20a-i) with IC50 values in the nanomolar range, highlighting its role in targeting cyclic nucleotide signaling .
- Anticancer Agents : Compound K-7, derived from this sulfonyl chloride, demonstrates potent activity against leukemia and solid tumors (IC50: 1.2–3.8 µM) .
Biological Activity
3-Methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride (CAS No. 926272-33-5) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a methanesulfonamide group and a sulfonyl chloride moiety, which may influence its reactivity and interactions with biological systems. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : C10H14ClNO4S2
- Molecular Weight : 311.81 g/mol
- CAS Number : 926272-33-5
- Purity : Minimum 95% .
Antioxidant Properties
Research has shown that sulfonamide derivatives exhibit various biological activities, including antioxidant properties. In a study evaluating the antioxidant capacity of related compounds, several sulfonamide derivatives demonstrated moderate activity in DPPH and ABTS radical scavenging assays. For instance, one derivative exhibited an IC50 value of 52.77 µg/mL in the ABTS assay, indicating significant radical scavenging ability .
Antiproliferative Activity
The antiproliferative effects of sulfonamide derivatives have been assessed across numerous cancer cell lines. However, it was noted that none of the tested compounds, including some structurally related to this compound, showed significant activity against various tumor types such as leukemia and breast cancer . This suggests that while the compound may possess certain biological activities, its efficacy against cancer cells remains limited.
Toxicological Profile
The compound is classified as highly toxic and harmful to human health, affecting the blood and central nervous system. Its application in agriculture as an intermediate for insecticides raises concerns regarding its safety profile . Proper handling and safety measures are essential when working with this compound due to its potential health hazards.
Case Study 1: Antioxidant Evaluation
In a comparative study of various sulfonamide derivatives, this compound was evaluated for its antioxidant capacity using colorimetric methods. The results indicated that while some derivatives showed promising antioxidant activity, this specific compound did not outperform others in terms of radical scavenging ability .
Case Study 2: Environmental Impact Assessment
The environmental impact of sulfonamide compounds has been a subject of research due to their widespread use in agriculture. A study highlighted the persistence of these compounds in aquatic environments and their potential to disrupt ecosystems. The findings suggest that careful monitoring and regulation are necessary to mitigate environmental risks associated with their use .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Antioxidant | Moderate ABTS scavenging | 52.77 | |
| Antiproliferative | No significant activity | N/A | |
| Toxicity | Highly toxic to humans | N/A |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 311.81 g/mol |
| CAS Number | 926272-33-5 |
| Purity | Minimum 95% |
Q & A
Q. What are the optimal reaction conditions for synthesizing sulfonamide derivatives using 3-Methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride?
The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts sulfonylation. For example, in the preparation of anticancer sulfonamide derivatives, the sulfonyl chloride reacts with amines or heterocycles (e.g., indoles) under inert conditions using solvents like dichloromethane. A 60% NaH base is often employed to deprotonate the nucleophile, yielding products in 30–96% efficiency. Purification is achieved via column chromatography with chloroform/hexane gradients .
Q. How can the purity and structure of this sulfonyl chloride be characterized post-synthesis?
High-purity characterization relies on ¹H-NMR (e.g., δ 2.29–2.56 ppm for methyl groups), ¹³C-NMR (e.g., δ 137.19–166.72 ppm for aromatic and sulfonyl carbons), and ESI-MS (e.g., m/z 487 [M+1]⁺). Recrystallization in chloroform/hexane (90:10) is effective for isolating pure crystals .
Q. What solvents and bases are recommended for reactions involving this sulfonyl chloride?
Non-polar solvents (dichloromethane, chloroform) are preferred to minimize hydrolysis. Strong bases like NaH (60% dispersion) or triethylamine are used to activate nucleophiles (e.g., amines, alcohols) during sulfonamide or sulfonate formation. Aprotic conditions are critical to avoid competing hydrolysis .
Advanced Research Questions
Q. How do steric effects from the 2,4,6-trimethyl substituents influence reactivity in nucleophilic substitutions?
The trimethyl groups create steric hindrance, slowing reactions at the sulfonyl chloride site. This can be mitigated by using bulky nucleophiles (e.g., tertiary amines) or elevated temperatures. Comparative studies show reduced yields (e.g., 30% for hindered indoles vs. 96% for less bulky pyrroles) .
Q. What strategies prevent hydrolysis during aqueous-sensitive syntheses with this compound?
Hydrolysis is minimized by:
Q. How does the methanesulfonamido group at position 3 affect biological activity in derived compounds?
In anticancer derivatives, the sulfonamido group enhances hydrogen bonding with target proteins (e.g., kinase inhibitors). Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -SO₂Cl) at position 1 improve cytotoxicity by increasing electrophilicity at the sulfonyl center .
Q. What analytical methods resolve contradictions in reported reaction yields for sulfonamide formations?
Discrepancies arise from varying steric/electronic environments. Hammett plots and DFT calculations can model substituent effects. For example, electron-donating groups on nucleophiles increase reaction rates, validated by kinetic studies using in-situ NMR .
Methodological Insights
- Synthetic Optimization : Use Pd(dppf)Cl₂ catalysts for cross-coupling steps (e.g., Suzuki reactions) to achieve 70% yields in complex derivatives .
- Biological Evaluation : Anticancer activity is assessed via MTT assays (IC₅₀ values) and apoptosis markers (caspase-3 activation), as demonstrated in rohitukine-derived sulfonamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
